molecular formula C29H60 B12525081 5,5-Diethylpentacosane CAS No. 714275-37-3

5,5-Diethylpentacosane

Cat. No.: B12525081
CAS No.: 714275-37-3
M. Wt: 408.8 g/mol
InChI Key: GOIPNGYCMCNHBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5-Diethylpentacosane (CAS: 714275-37-3) is a branched alkane composed of a 25-carbon backbone with two ethyl (-CH₂CH₃) groups substituted at the 5th carbon position. Its molecular formula is C₂₉H₆₀, and its structure is characterized by symmetrical branching, which influences its physicochemical properties, such as melting point, solubility, and crystallinity .

Properties

CAS No.

714275-37-3

Molecular Formula

C29H60

Molecular Weight

408.8 g/mol

IUPAC Name

5,5-diethylpentacosane

InChI

InChI=1S/C29H60/c1-5-9-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-28-29(7-3,8-4)27-10-6-2/h5-28H2,1-4H3

InChI Key

GOIPNGYCMCNHBI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCC(CC)(CC)CCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Diethylpentacosane typically involves the alkylation of pentacosane with ethyl groups. This can be achieved through a Friedel-Crafts alkylation reaction, where pentacosane is treated with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of 5,5-Diethylpentacosane may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

5,5-Diethylpentacosane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form alcohols, ketones, or carboxylic acids, depending on the reaction conditions.

    Reduction: Reduction reactions can convert any oxidized forms back to the hydrocarbon.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule, replacing hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under UV light or heat.

Major Products Formed

    Oxidation: Alcohols, ketones, carboxylic acids.

    Reduction: Hydrocarbon (restored to original form).

    Substitution: Halogenated derivatives of 5,5-Diethylpentacosane.

Scientific Research Applications

5,5-Diethylpentacosane has several applications in scientific research:

    Chemistry: Used as a model compound in studies of hydrocarbon behavior and reactions.

    Biology: Investigated for its potential role in biological membranes and lipid interactions.

    Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.

    Industry: Utilized in the production of lubricants and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 5,5-Diethylpentacosane in various applications involves its interaction with molecular targets such as enzymes, receptors, or cellular membranes. Its hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. In drug delivery, it can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.

Comparison with Similar Compounds

11-Methylheptacosane

Structural Similarities and Differences :

  • Backbone Length : 11-Methylheptacosane (C₂₈H₅₈) has a 27-carbon backbone compared to 5,5-diethylpentacosane’s 25-carbon chain.
  • Branching : The former features a single methyl (-CH₃) group at the 11th carbon, whereas the latter has two ethyl groups at the 5th carbon. Ethyl groups introduce greater steric bulk and may reduce crystallinity compared to methyl branches .

Synthesis: 11-Methylheptacosane is synthesized via a Wittig reaction between hexadecyltriphenylphosphonium bromide and 2-dodecanone, followed by recrystallization from isooctane and acetone.

Physicochemical Properties :

  • Mass Spectrometry : 11-Methylheptacosane exhibits a molecular ion peak at m/z 394 (M⁺, trace) with prominent fragments at m/z 57 (base peak) and 71, indicative of alkyl chain cleavage. 5,5-Diethylpentacosane would likely show a higher molecular ion (m/z 408 for C₂₉H₆₀⁺) and distinct fragmentation patterns due to its symmetrical branching .
  • Crystallinity : The recrystallization of 11-methylheptacosane yields white crystals, suggesting moderate crystallinity. The diethyl branches in 5,5-diethylpentacosane may hinder close packing, resulting in a lower melting point or amorphous solid state.

Applications :
11-Methylheptacosane is implicated in insect cuticular hydrocarbon (CHC) profiles, which mediate waterproofing and chemical communication. Similar branched alkanes like 5,5-diethylpentacosane may share roles in biomaterials or industrial lubricants, though specific biological data are lacking .

5,5′-Diethylhydantoin-Spinorphin Conjugates

These peptides exhibit anticonvulsant properties, with the diethylhydantoin moiety enhancing molecular interactions (e.g., hydrogen bonding) that stabilize bioactive conformations. For 5,5-diethylpentacosane, the ethyl groups may similarly influence intermolecular interactions in material science applications (e.g., polymer additives) .

Comparative Data Table

Property 5,5-Diethylpentacosane 11-Methylheptacosane 5,5′-Diethylhydantoin-Spinorphin
Molecular Formula C₂₉H₆₀ C₂₈H₅₈ Peptide-hydantoin conjugate
Branching Two ethyl groups at C5 One methyl group at C11 Hydantoin with diethyl substituents
Synthesis Likely Wittig/alkylation Wittig reaction Peptide coupling
Key Applications Hypothesized: materials Insect CHC profiles Anticonvulsant agents
Spectroscopy Predicted m/z 408 (M⁺) EI-MS: m/z 394 (M⁺) FT-IR/CD for conformation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.